An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic modification of amino acid scaffolds is a cornerstone of rational drug design. The introduction of halogen and trifluoromethyl moieties, in particular, has proven to be a powerful strategy for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. This guide focuses on 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine, a synthetic amino acid derivative that combines the electronic and steric influences of both a chloro and a trifluoromethyl group on a phenylalanine framework.
The presence of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1][2][3] The chloro substituent further influences the electronic nature and steric bulk of the aromatic ring.[3] Understanding the fundamental physicochemical properties of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine is therefore paramount for its effective application in peptide synthesis, protein engineering, and the development of novel therapeutic agents.[4][5]
This technical guide provides a comprehensive overview of the predicted and experimentally-derived physicochemical properties of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related structural analogs to provide a robust predictive profile. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to empower researchers in their own characterization efforts.
Predicted Physicochemical Properties
The physicochemical properties of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine can be estimated by examining the known properties of its structural analogs. The following table summarizes key data for 4-Chloro-DL-phenylalanine, 3-(Trifluoromethyl)-L-phenylalanine, 4-(Trifluoromethyl)-L-phenylalanine, and 4-Chloro-3-(trifluoromethyl)aniline to provide a comparative basis for predicting the properties of the target compound.
| Property | 4-Chloro-DL-phenylalanine | 3-(Trifluoromethyl)-L-phenylalanine | 4-(Trifluoromethyl)-L-phenylalanine | 4-Chloro-3-(trifluoromethyl)aniline | Predicted: 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine |
| Molecular Formula | C₉H₁₀ClNO₂ | C₁₀H₁₀F₃NO₂[6] | C₁₀H₁₀F₃NO₂ | C₇H₅ClF₃N[7] | C₁₀H₉ClF₃NO₂ |
| Molecular Weight | 199.6 g/mol | 233.19 g/mol [6] | 233.19 g/mol | 195.57 g/mol [7] | 267.63 g/mol |
| Melting Point (°C) | > 231 (decomposes)[8] | 191-193[6] | No data available | 35-37[9] | Expected to be a crystalline solid with a melting point likely in the range of its analogs, potentially with decomposition. |
| Boiling Point (°C) | Decomposes[10] | Not applicable | Not applicable | No data available[11] | Not applicable (decomposes at high temperatures) |
| Solubility | Slightly soluble in water; soluble in 1N HCl (50 mg/mL).[10][12] Soluble in aqueous acid and methanol (slightly).[10] Insoluble in ethanol.[13] Soluble in 1M NaOH (150 mg/mL) and DMSO (100 mg/mL with acid).[14] | No data available | Slightly soluble in water. Soluble in H₂O at 2 mg/mL with ultrasonication and heating to 70°C.[15][16] | No data available | Predicted to have low solubility in water, enhanced in acidic and basic solutions. Likely soluble in polar organic solvents like DMSO and alcohols. |
| pKa | pKa₁: 2.08 (carboxyl group), pKa₂: 8.96 (amino group)[10] | No data available | No data available | No data available | pKa₁ (carboxyl) expected to be slightly lower than phenylalanine (~1.8-2.2) due to electron-withdrawing groups. pKa₂ (amino) expected to be slightly lower than phenylalanine (~8.8-9.2). |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is crucial for the successful application of any novel compound in research and development. The following section provides detailed, step-by-step methodologies for key experiments.
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine.
Determination of Aqueous Solubility by UV-Vis Spectrophotometry
Rationale: This method leverages the inherent UV absorbance of the aromatic phenylalanine derivative to quantify its concentration in a saturated aqueous solution. A calibration curve is first established to relate absorbance to concentration.
Step-by-Step Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount (e.g., 10 mg) of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine and dissolve it in a suitable solvent in which it is freely soluble (e.g., methanol or a slightly acidic/basic aqueous solution) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution with deionized water to prepare a series of standard solutions of decreasing concentrations.
-
-
Generation of Calibration Curve:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the UV spectrum of one of the standard solutions.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope (extinction coefficient), and 'x' is the concentration.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of deionized water in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any suspended particles.
-
Dilute the filtered supernatant with deionized water to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the aqueous solubility of the compound.
-
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups. By monitoring the pH of a solution of the amino acid as a strong acid or base is added, a titration curve can be generated, from which the pKa values can be derived.[17][18][19]
Step-by-Step Protocol:
-
Preparation of the Amino Acid Solution:
-
Accurately weigh a known amount of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[17]
-
Place the amino acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl) and another with a standardized solution of a strong base (e.g., 0.1 M NaOH).[10]
-
-
Titration Procedure (for determining both pKa values): [10]
-
Acidic Titration (to determine pKa₁):
-
Slowly add the standardized HCl solution in small increments (e.g., 0.1 mL) to the amino acid solution.
-
After each addition, allow the pH to stabilize and record the pH and the volume of HCl added.
-
Continue the titration until the pH drops to approximately 1.5.
-
-
Basic Titration (to determine pKa₂):
-
Starting with a fresh solution of the amino acid, slowly add the standardized NaOH solution in small increments.
-
After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.
-
Continue the titration until the pH rises to approximately 12.5.
-
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of titrant (HCl and NaOH) added.
-
The titration curve will show two equivalence points. The pKa values correspond to the pH at the half-equivalence points.
-
pKa₁ (carboxyl group) is the pH at the midpoint of the first buffer region (titration with HCl).
-
pKa₂ (amino group) is the pH at the midpoint of the second buffer region (titration with NaOH).
-
Spectroscopic and Spectrometric Characterization
The structural elucidation of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine relies on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the β-protons of the alanine side chain. The aromatic region will be complex due to the substitution pattern and coupling between the protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be significantly affected by the substituents.[20]
-
¹⁹F NMR: The fluorine NMR spectrum is a simple yet informative tool for trifluoromethylated compounds. A single, sharp singlet is expected for the -CF₃ group. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring.[21] For trifluoromethyl groups on a benzene ring, the chemical shift typically appears between -60 and -65 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine is expected to show characteristic absorption bands for:
-
N-H stretching of the amino group (around 3000-3300 cm⁻¹)
-
O-H stretching of the carboxylic acid group (broad band around 2500-3300 cm⁻¹)
-
C=O stretching of the carboxylic acid group (around 1700-1725 cm⁻¹)
-
C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)
-
C-F stretching of the trifluoromethyl group (strong bands in the region of 1100-1350 cm⁻¹)
-
C-Cl stretching (in the fingerprint region, typically below 800 cm⁻¹)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (267.63 g/mol for the most common isotopes). Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak will be observed.
-
Fragmentation Pattern: Common fragmentation pathways for amino acids include the loss of the carboxyl group (-COOH) and cleavage of the side chain. For this specific molecule, fragmentation may also involve the loss of the trifluoromethyl group (-CF₃) or a chlorine atom (-Cl).[6][22] The fragmentation of trifluoromethylated compounds often involves the loss of the trifluoromethyl radical (•CF3), resulting in a peak at [M-69]+.[6]
Applications in Drug Discovery and Research
The unique combination of a chloro and a trifluoromethyl group on a phenylalanine scaffold makes 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine a compound of significant interest in drug discovery and biochemical research.
-
Enhanced Metabolic Stability: The strong C-F bonds in the trifluoromethyl group can block sites of metabolic oxidation, leading to an increased half-life of drug candidates.[3]
-
Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance its bioavailability.[1][3]
-
Modulation of Binding Affinity: The electronic properties of both the chloro and trifluoromethyl groups can influence the binding interactions of the molecule with its biological target, potentially leading to increased potency and selectivity.[1]
-
Probes for ¹⁹F NMR Studies: The trifluoromethyl group serves as an excellent probe for ¹⁹F NMR studies of protein structure and dynamics, as the chemical shift of the fluorine nuclei is highly sensitive to the local environment.[8]
Conclusion
This technical guide has provided a comprehensive overview of the predicted and expected physicochemical properties of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine, based on data from its structural analogs. The detailed experimental protocols for determining key parameters such as solubility and pKa are intended to facilitate the empirical characterization of this and similar novel compounds. A thorough understanding of these fundamental properties is essential for harnessing the full potential of this uniquely substituted amino acid in the design and development of next-generation therapeutics and research tools.
References
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Trifluoromethyl group. Grokipedia. [Link]
-
Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. FREDI. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
This journal is © The Royal Society of Chemistry 2021. Supporting Information. [Link]
-
The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. [Link]
-
4-Trifluoromethyl-4'-fluorobiphenyl - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Oldfield Group Website - University of Illinois. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF. ResearchGate. [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase - University of Lincoln. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Fluorine in drug discovery: Role, design and case studies. [Link]
-
Fluorine NMR. [Link]
-
Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. [Link]
-
Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry - ACS Publications. [Link]
-
Endogenous Site-Specific Encoding of Trifluoromethyl-Bearing Phenylalanine and Tryptophan for in-Cell 19F NMR. Journal of the American Chemical Society. [Link]
-
4-(Trifluoromethyl)-L-phenylalanine. PubChem. [Link]
-
The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present.... ResearchGate. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]
-
4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F.... ResearchGate. [Link]-F-NMR-spectra-of_fig1_358988220)
Sources
- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 2. 3-(Trifluoromethyl)-DL-phenylalanine | C10H10F3NO2 | CID 2777602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dovepress.com [dovepress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fredi.hepvs.ch [fredi.hepvs.ch]
- 21. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
